molecular formula C17H18N2O5 B12823802 N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate

N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate

Cat. No.: B12823802
M. Wt: 330.33 g/mol
InChI Key: WXRIPZAXSFSBMV-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate is a complex organic compound that features an indole moiety, a furan ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate typically involves the reaction of tryptamine with a furan derivative under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the amine group of tryptamine with the carboxyl group of the furan derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity . Additionally, the compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-N-methylfuran-2-amine oxalate is unique due to the presence of both an indole moiety and a furan ring, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylfuran-2-amine;oxalic acid

InChI

InChI=1S/C15H16N2O.C2H2O4/c1-17(15-7-4-10-18-15)9-8-12-11-16-14-6-3-2-5-13(12)14;3-1(4)2(5)6/h2-7,10-11,16H,8-9H2,1H3;(H,3,4)(H,5,6)

InChI Key

WXRIPZAXSFSBMV-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=CC=CC=C21)C3=CC=CO3.C(=O)(C(=O)O)O

Origin of Product

United States

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